3-(Dimethylamino)-5-fluorobenzaldehyde

Organic Synthesis Medicinal Chemistry Procurement

3-(Dimethylamino)-5-fluorobenzaldehyde (CAS 1289041-39-9) is a research-use-only organic compound with the molecular formula C9H10FNO and a molecular weight of 167.18 g/mol. It belongs to the class of fluorinated benzaldehydes bearing a para-substituted dimethylamino group.

Molecular Formula C9H10FNO
Molecular Weight 167.18 g/mol
CAS No. 1289041-39-9
Cat. No. B1474713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethylamino)-5-fluorobenzaldehyde
CAS1289041-39-9
Molecular FormulaC9H10FNO
Molecular Weight167.18 g/mol
Structural Identifiers
SMILESCN(C)C1=CC(=CC(=C1)C=O)F
InChIInChI=1S/C9H10FNO/c1-11(2)9-4-7(6-12)3-8(10)5-9/h3-6H,1-2H3
InChIKeyIZCSBWVKSHSPCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Dimethylamino)-5-fluorobenzaldehyde (CAS 1289041-39-9): A Specialized Building Block for Fluorinated Aromatic Aldehydes


3-(Dimethylamino)-5-fluorobenzaldehyde (CAS 1289041-39-9) is a research-use-only organic compound with the molecular formula C9H10FNO and a molecular weight of 167.18 g/mol . It belongs to the class of fluorinated benzaldehydes bearing a para-substituted dimethylamino group. The compound is characterized by a benzene ring with a fluorine atom at the 5-position and a dimethylamino group at the 3-position, creating a specific substitution pattern that differentiates it from other regioisomers . The aldehyde group provides a key functional handle for further synthetic transformations, making it a versatile scaffold in medicinal chemistry and materials science. Its primary utility lies in its role as a synthetic intermediate for constructing more complex molecules, particularly those requiring a meta-fluoro substitution pattern .

The Non-Interchangeability of 3-(Dimethylamino)-5-fluorobenzaldehyde in Precision Synthesis


Fluorinated aromatic aldehydes are not generic, interchangeable reagents. The specific regioisomerism of 3-(Dimethylamino)-5-fluorobenzaldehyde (meta-fluoro, meta-dimethylamino) dictates its unique electronic properties and steric environment, which in turn govern its reactivity in key synthetic steps like cross-coupling and condensation reactions . Substituting with a different regioisomer, such as 4-(Dimethylamino)-2-fluorobenzaldehyde (CAS 1524-07-8) or 2-(Dimethylamino)-4-fluorobenzaldehyde (CAS 1289062-97-0), introduces a different spatial arrangement of functional groups [1]. This can lead to divergent reaction outcomes, altered binding affinities in biological targets, and different physical properties of the final product. For example, the position of the fluorine atom relative to the reactive aldehyde center can significantly impact the success of a nucleophilic aromatic substitution or the stability of a resulting Schiff base . Relying on a 'similar' compound without rigorous validation poses a high risk of synthetic failure and wasted resources.

Quantitative Evidence: Why 3-(Dimethylamino)-5-fluorobenzaldehyde Stands Apart from Its Analogs


Sourcing Stability: Higher Baseline Purity of the 3,5-Regioisomer

When compared to the structurally similar analog 4-(Dimethylamino)-3-fluorobenzaldehyde (CAS 1021240-69-6), the 3,5-isomer is commercially available with a guaranteed minimum purity of 98% (NLT 98%) from specialized suppliers, whereas the 3,4-isomer is typically offered at 95% purity . This higher baseline purity can reduce or eliminate the need for costly and time-consuming in-house purification prior to use.

Organic Synthesis Medicinal Chemistry Procurement

Electronic Modulation: Distinct LogP Profile Indicating Altered Polarity

The regioisomeric position of the fluorine atom fundamentally alters the molecule's lipophilicity, a critical parameter for drug design. 3-(Dimethylamino)-5-fluorobenzaldehyde has a calculated LogP of 1.7, which is slightly higher than the 1.6 LogP calculated for its closest analog, 4-(Dimethylamino)-2-fluorobenzaldehyde [1]. This difference, while seemingly small, can translate to measurable differences in membrane permeability and metabolic stability in biological assays.

Lipophilicity ADME Medicinal Chemistry

Target Engagement: Inferred Potency Against ALDH3A1 Enzyme

While direct comparative data for 3-(Dimethylamino)-5-fluorobenzaldehyde is limited, its close structural analog, a compound referenced as CHEMBL1890994 (also from US Patent 9328112, compound A24), exhibits a measurable IC50 of 2.10 µM (2.10E+3 nM) against the human ALDH3A1 enzyme [1]. This suggests the core dimethylamino-fluorobenzaldehyde scaffold possesses inherent biological activity against this cancer-relevant target. The specific 3,5-substitution pattern of the target compound could potentially lead to a different, and possibly improved, interaction profile with the enzyme's binding pocket due to altered electronic and steric properties compared to the A24 analog [2].

Cancer Research Enzyme Inhibition Medicinal Chemistry

High-Value Applications for 3-(Dimethylamino)-5-fluorobenzaldehyde in Research and Development


Synthesis of a Unique Series of ALDH3A1 Inhibitors

Based on class-level biological activity data, researchers can use 3-(Dimethylamino)-5-fluorobenzaldehyde as a privileged scaffold for developing novel ALDH3A1 inhibitors. The aldehyde group can be exploited for various bioisosteric replacements or to build heterocyclic cores, while the 5-fluoro substituent offers a unique vector for modulating target engagement compared to other regioisomers [1]. The high purity specification (98%) ensures that the synthesis of inhibitor libraries starts with a consistent and well-defined building block, crucial for establishing reliable structure-activity relationships (SAR) .

Fluorescent Probe Development for Cellular Imaging

The dimethylamino-benzaldehyde core is a known precursor to push-pull fluorophores. The 3,5-substitution pattern of this compound provides a distinct electronic and steric environment compared to more common isomers like the 4,2- or 2,4-systems . This can lead to fluorophores with unique Stokes shifts, quantum yields, or sensitivity to environmental polarity (e.g., solvatochromism). The higher LogP value (1.7) of the 3,5-isomer indicates greater lipophilicity, which could enhance its cellular permeability and localization to specific organelles like the endoplasmic reticulum or lipid droplets, making it a valuable tool for chemical biology .

Precursor to Advanced Materials and Metal-Organic Frameworks (MOFs)

As a versatile building block, this compound can be integrated into the synthesis of functional materials. Its aldehyde group can undergo imine condensation reactions to form covalent organic frameworks (COFs) or be used as a ligand in the construction of metal-organic frameworks (MOFs) [2]. The presence of both a fluorine atom and a dimethylamino group provides unique sites for post-synthetic modification and can tune the electronic properties of the resulting porous material for applications in gas storage, catalysis, or sensing. The distinct 3,5-substitution pattern offers a different molecular geometry that can influence the porosity and topology of the final framework.

Chemical Biology Tool for Target Identification

The scaffold of this compound can be elaborated into activity-based probes (ABPs) for identifying and validating novel protein targets. The aldehyde functionality can be used to attach a reactive warhead or a linker for affinity-based protein profiling. The fluorine atom is a valuable NMR-active nucleus for potential 19F-NMR based binding assays, allowing for label-free monitoring of interactions with biological macromolecules [3]. The specific regioisomerism ensures that the orientation of the probe's functional groups is unique, which may lead to the discovery of previously unknown binding partners.

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